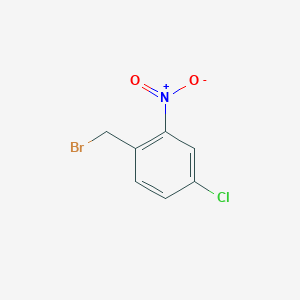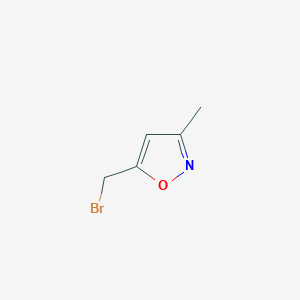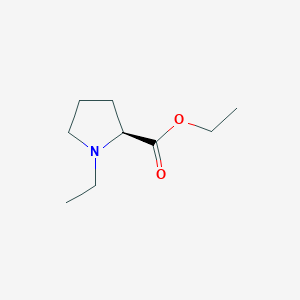
4-(2-Methylamino-ethyl)-phenylamine
Overview
Description
“4-(2-Methylamino-ethyl)-phenol” is a chemical compound with the molecular formula C9H13NO . It is also known as N-Methyltyramine . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems .Molecular Structure Analysis
The molecular structure of “4-(2-Methylamino-ethyl)-phenol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 151.2056 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylamino-ethyl)-phenol” include a melting point of 130-131℃ and a density of 0.967±0.06 g/cm3 . It is advised to store this compound under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
. .
Drug Development
This compound plays a crucial role in studying biological processes and facilitating the development of novel drugs . Its unique structure and properties make it a valuable tool in drug discovery and development.
Polymer Production
“4-(2-Methylamino-ethyl)-phenylamine” is involved in polymer production, particularly in the synthesis of polyurethanes . Polyurethanes are used in a wide range of applications, from flexible foams and rigid foams to coatings, adhesives, sealants, and elastomers.
Spectroscopy
The compound’s unique structure and properties make it a subject of interest in spectroscopy studies . Researchers use spectroscopy to understand more about its structure and behavior, which can be useful in various scientific applications.
Material Science
In material science, “4-(2-Methylamino-ethyl)-phenylamine” could potentially be used in the development of new materials with unique properties. Its involvement in polymer production suggests potential applications in this field .
Safety and Hazards
properties
IUPAC Name |
4-[2-(methylamino)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIPOYNUFNLQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437113 | |
| Record name | 4-[2-(Methylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32868-32-9 | |
| Record name | 4-[2-(Methylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














